2-Iodo-6-methoxy-4-(piperidin-1-ylmethyl)phenol
Description
2-Iodo-6-methoxy-4-(piperidin-1-ylmethyl)phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of an iodine atom, a methoxy group, and a piperidin-1-ylmethyl group attached to a phenol ring
Properties
IUPAC Name |
2-iodo-6-methoxy-4-(piperidin-1-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO2/c1-17-12-8-10(7-11(14)13(12)16)9-15-5-3-2-4-6-15/h7-8,16H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHARWYVAIKCQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCCCC2)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Iodo-6-methoxy-4-(piperidin-1-ylmethyl)phenol typically involves multiple steps. One common synthetic route starts with the iodination of 6-methoxyphenol to introduce the iodine atom at the 2-position. This is followed by the introduction of the piperidin-1-ylmethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Iodo-6-methoxy-4-(piperidin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents and conditions used in these reactions include bases, acids, solvents like ethanol or acetonitrile, and catalysts like palladium on carbon. Major products formed from these reactions include substituted phenols, quinones, and reduced derivatives.
Scientific Research Applications
2-Iodo-6-methoxy-4-(piperidin-1-ylmethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-6-methoxy-4-(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the piperidin-1-ylmethyl group can enhance binding affinity through hydrophobic interactions. The iodine atom may also participate in halogen bonding, contributing to the overall binding strength and specificity. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-Iodo-6-methoxy-4-(piperidin-1-ylmethyl)phenol include:
2-Iodo-6-methoxy-4-(4-phenyl-1-piperazinyl)methylphenol: This compound has a similar structure but with a piperazinyl group instead of a piperidinyl group, which may result in different biological activities and binding properties.
2-Iodo-6-methoxyphenol: Lacks the piperidin-1-ylmethyl group, making it less complex and potentially less active in certain biological assays.
6-Methoxy-4-(piperidin-1-ylmethyl)phenol: Lacks the iodine atom, which may affect its reactivity and binding interactions.
The uniqueness of 2-Iodo-6-methoxy-4-(piperidin-1-ylmethyl)phenol lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
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